molecular formula C16H15Cl3N2O4S B3551414 N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(2,4,5-trichlorophenyl)glycinamide

N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(2,4,5-trichlorophenyl)glycinamide

Cat. No.: B3551414
M. Wt: 437.7 g/mol
InChI Key: ZPNRAHWYENPKTB-UHFFFAOYSA-N
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Description

N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(2,4,5-trichlorophenyl)glycinamide is a complex organic compound with a molecular formula of C16H15Cl3N2O4S This compound is characterized by the presence of a methoxyphenyl group, a sulfonyl group, and a trichlorophenyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(2,4,5-trichlorophenyl)glycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-methoxybenzenesulfonyl chloride with an appropriate amine under basic conditions to form the sulfonyl chloride intermediate.

    Coupling with glycine derivative: The sulfonyl chloride intermediate is then coupled with a glycine derivative in the presence of a base to form the desired glycinamide compound.

    Introduction of the trichlorophenyl group:

Industrial Production Methods

Industrial production of N2-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(2,4,5-trichlorophenyl)glycinamide may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(2,4,5-trichlorophenyl)glycinamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(2,4,5-trichlorophenyl)glycinamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(2,4,5-trichlorophenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.

    Interfering with cellular processes: Such as signal transduction, gene expression, or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide
  • N~2~-[(4-fluorophenyl)sulfonyl]-N,N~2~-bis(4-methoxyphenyl)glycinamide

Uniqueness

N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(2,4,5-trichlorophenyl)glycinamide is unique due to the presence of the trichlorophenyl group, which imparts distinct chemical properties and potential biological activities compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[(4-methoxyphenyl)sulfonyl-methylamino]-N-(2,4,5-trichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl3N2O4S/c1-21(26(23,24)11-5-3-10(25-2)4-6-11)9-16(22)20-15-8-13(18)12(17)7-14(15)19/h3-8H,9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNRAHWYENPKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC(=C(C=C1Cl)Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(2,4,5-trichlorophenyl)glycinamide
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N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(2,4,5-trichlorophenyl)glycinamide
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N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(2,4,5-trichlorophenyl)glycinamide
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N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(2,4,5-trichlorophenyl)glycinamide
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N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(2,4,5-trichlorophenyl)glycinamide
Reactant of Route 6
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N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(2,4,5-trichlorophenyl)glycinamide

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